molecular formula C20H20N4O3S2 B14976772 2-((4-amino-5-tosylpyrimidin-2-yl)thio)-N-(o-tolyl)acetamide

2-((4-amino-5-tosylpyrimidin-2-yl)thio)-N-(o-tolyl)acetamide

Cat. No.: B14976772
M. Wt: 428.5 g/mol
InChI Key: GKZGSJGXTDEGMN-UHFFFAOYSA-N
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Description

2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with an amino group and a methylbenzenesulfonyl group, as well as a sulfanyl group linked to an acetamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes:

    Formation of the pyrimidine ring: This step involves the cyclization of appropriate precursors to form the pyrimidine core.

    Introduction of the amino and methylbenzenesulfonyl groups: These groups are introduced through substitution reactions, often using reagents like sulfonyl chlorides and amines.

    Attachment of the sulfanyl group:

    Formation of the acetamide moiety: The final step involves the acylation of the intermediate compound to form the acetamide group.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The amino and sulfanyl groups can undergo substitution reactions with electrophiles or nucleophiles.

    Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for hydrolysis.

Scientific Research Applications

2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE can be compared with other similar compounds, such as:

    2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3,4-DIMETHYLPHENYL)ACETAMIDE: This compound has a similar structure but with different substituents on the phenyl ring.

    2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-CHLOROPHENYL)ACETAMIDE: This compound has a chloro substituent on the phenyl ring, which can affect its chemical and biological properties.

The uniqueness of 2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE lies in its specific substituents and their influence on its reactivity and biological activity.

Properties

Molecular Formula

C20H20N4O3S2

Molecular Weight

428.5 g/mol

IUPAC Name

2-[4-amino-5-(4-methylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C20H20N4O3S2/c1-13-7-9-15(10-8-13)29(26,27)17-11-22-20(24-19(17)21)28-12-18(25)23-16-6-4-3-5-14(16)2/h3-11H,12H2,1-2H3,(H,23,25)(H2,21,22,24)

InChI Key

GKZGSJGXTDEGMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)SCC(=O)NC3=CC=CC=C3C

Origin of Product

United States

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